2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide
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Overview
Description
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a cyclopropyl group, and an iodo-substituted benzyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-iodobenzyl chloride, is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form N-cyclopropyl-2-iodobenzylamine.
Acylation Reaction: The intermediate N-cyclopropyl-2-iodobenzylamine is then acylated using chloroacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Nucleophilic Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Scientific Research Applications
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro, cyclopropyl, and iodo groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-N-(2-bromo-benzyl)-acetamide: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-N-cyclopropyl-N-(2-fluoro-benzyl)-acetamide: Similar structure but with a fluoro group instead of an iodo group.
2-Chloro-N-cyclopropyl-N-(2-methyl-benzyl)-acetamide: Similar structure but with a methyl group instead of an iodo group.
Uniqueness
2-Chloro-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is unique due to the presence of the iodo group, which can participate in specific chemical reactions such as coupling reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-N-[(2-iodophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClINO/c13-7-12(16)15(10-5-6-10)8-9-3-1-2-4-11(9)14/h1-4,10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWVQNSPCYDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2I)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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